

# Thermochemical Properties of Pentafluorobenzene: A Technical Guide

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## Compound of Interest

Compound Name: Pentafluorobenzene

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This technical guide provides a comprehensive overview of the experimentally determined thermochemical data for **pentafluorobenzene** ( $C_6HF_5$ ). The information is compiled from peer-reviewed literature and critically evaluated data sources, primarily the NIST Chemistry WebBook. This document is intended to serve as a core reference for professionals in research and development who require accurate thermochemical data for modeling, process design, and safety assessments involving **pentafluorobenzene**.

## Introduction

**Pentafluorobenzene** is a fluorinated aromatic compound with increasing importance in various fields, including materials science, organic synthesis, and as a solvent in spectroscopy. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its behavior in chemical reactions, understanding its stability, and for the design of safe and efficient chemical processes. This guide summarizes the key thermochemical data for **pentafluorobenzene** and outlines the experimental methodologies used for their determination.

## Thermochemical Data of Pentafluorobenzene

The following tables present the key thermochemical properties of **pentafluorobenzene** in both the gas and liquid phases. The data is primarily sourced from the NIST Chemistry WebBook, which compiles and critically evaluates data from various primary literature sources.<sup>[1][2][3][4]</sup>

## Table 1: Enthalpy of Formation

The enthalpy of formation ( $\Delta_f H^\circ$ ) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Phase	$\Delta_f H^\circ$ (kJ/mol)	Method	Reference
Gas	-775.3	Combustion Calorimetry	Cox, J.D.; Gundry, H.A.; Harrop, D.; Head, A.J. (1969)[1]
Liquid	-814.2	Combustion Calorimetry	Cox, J.D.; Gundry, H.A.; Harrop, D.; Head, A.J. (1969)[1]

## Table 2: Standard Molar Entropy and Heat Capacity

The standard molar entropy ( $S^\circ$ ) is a measure of the randomness or disorder of a substance, while the molar heat capacity ( $C_p$ ) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.

Phase	Property	Value	Units	Reference
Gas	Standard Molar Entropy ( $S^\circ$ )	377.8	J/mol·K	Counsell, J.F.; Hales, J.L.; Martin, J.F. (1968)
Liquid	Standard Molar Entropy ( $S^\circ$ )	275.9	J/mol·K	Counsell, J.F.; Hales, J.L.; Martin, J.F. (1968)
Liquid	Molar Heat Capacity ( $C_p$ )	205.8	J/mol·K	Paukov, I.E.; Lavrent'eva, M.N. (1969)[1]

## Experimental Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work. The following sections briefly describe the methodologies employed in the key cited studies.

## Determination of Enthalpy of Formation (Cox et al., 1969)

The enthalpy of formation of **pentafluorobenzene** was determined using rotating-bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

- **Sample Preparation:** A high-purity sample of **pentafluorobenzene** was used. The purity was likely verified by gas chromatography and mass spectrometry.
- **Calorimetric Measurement:** The sample was placed in a crucible inside the bomb, which was then filled with purified oxygen. The combustion was initiated by passing an electric current through a fuse wire. The bomb was submerged in a known mass of water in a calorimeter. The temperature change of the water upon combustion was precisely measured.
- **Data Analysis:** The heat of combustion was calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation was then derived from the heat of combustion using Hess's law, taking into account the stoichiometry of the combustion reaction and the known enthalpies of formation of the products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{HF}$ ).

## Determination of Heat Capacity and Entropy (Counsell et al., 1968 & Paukov and Lavrent'eva, 1969)

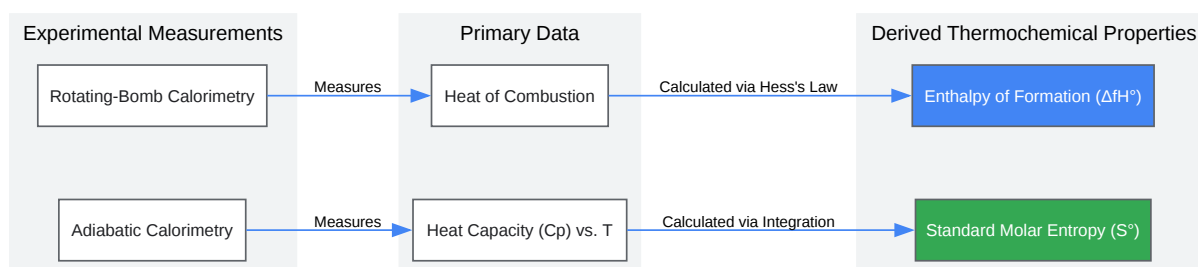
The heat capacity and, subsequently, the entropy of **pentafluorobenzene** were determined over a wide range of temperatures using adiabatic calorimetry. This method is designed to minimize heat exchange with the surroundings, allowing for precise measurement of the heat required to produce a small temperature increment.

- **Calorimeter:** An adiabatic calorimeter was employed, where the sample container is surrounded by an adiabatic shield. The temperature of the shield is continuously adjusted to match the temperature of the sample, thereby preventing heat loss or gain.

- **Measurement Procedure:** A known quantity of heat was supplied to the sample, and the resulting temperature increase was measured. The heat capacity was then calculated as the ratio of the heat supplied to the temperature change.
- **Temperature Range:** Measurements were performed from very low temperatures (around 12 K) up to room temperature and beyond, covering both the solid and liquid phases.[1]
- **Entropy Calculation:** The standard entropy was calculated by integrating the heat capacity data from 0 K to the standard temperature of 298.15 K, taking into account the entropy of phase transitions (fusion).

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the primary experimental measurements to the derivation of the key thermochemical data for **pentafluorobenzene**.



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**Figure 1:** Workflow for determining thermochemical data.

## Conclusion

This technical guide has presented a summary of the core thermochemical data for **pentafluorobenzene**, including its enthalpy of formation, standard molar entropy, and molar heat capacity. The experimental methodologies, primarily rotating-bomb and adiabatic calorimetry, which form the basis of these values have been described. The provided data and workflow visualization offer a valuable resource for researchers and professionals requiring

accurate and reliable thermochemical information for their work with **pentafluorobenzene**. For more in-depth analysis, consulting the original research articles is recommended.

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